An In-depth Technical Guide to 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid: Properties and Applications in Synthetic Chemistry
An In-depth Technical Guide to 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid: Properties and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a benzoic acid moiety, a nitro group, a fluorine atom, and an imidazole ring, each contributing to its unique chemical reactivity and potential as a versatile building block for novel therapeutic agents.[1] The imidazole nucleus is a well-established pharmacophore found in numerous clinically successful drugs, valued for its ability to engage in various biological interactions.[2][3][4] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group and carboxylic acid provide multiple handles for synthetic diversification. This guide provides a comprehensive overview of the known and predicted chemical properties of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid, offering insights into its synthesis, reactivity, and potential applications in drug discovery and development.
Core Chemical and Physical Properties
The molecular structure of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid is presented below, along with its key physicochemical data.
Caption: Chemical structure of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1141669-65-9 | [1] |
| Molecular Formula | C₁₀H₆FN₃O₄ | [1] |
| Molecular Weight | 251.17 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (predicted) | Inferred from similar compounds |
| Purity | ≥95.0% | [5] |
| Melting Point | Not experimentally determined. Expected to be >150 °C. | Inferred from related fluoronitrobenzoic acids |
| pKa | Carboxylic acid: ~2.0-3.0; Imidazole (protonated): ~6.0-7.0 (predicted) | Inferred from substituent effects[2][4] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] Limited solubility in water and nonpolar solvents. | Inferred from related nitrobenzoic acids[6][7] |
Synthesis and Purification
Caption: Proposed synthetic workflow for 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid.
Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.1 eq) and potassium carbonate (2.0 eq).
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Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with dilute HCl to precipitate the product.
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Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Derivatization
The multifunctionality of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid makes it a versatile platform for chemical elaboration.
Caption: Key reactivity and derivatization pathways.
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Carboxylic Acid Group: The carboxylic acid functionality is a primary site for modification. Standard coupling reagents (e.g., HATU, EDC) can be used to form amide bonds with a wide range of amines, a cornerstone reaction in medicinal chemistry for building peptide-like structures or introducing diverse side chains. Esterification can be achieved under acidic conditions with alcohols.
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Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amino group. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂ over Pd/C). The resulting aniline derivative is a key intermediate for further functionalization, such as diazotization followed by Sandmeyer-type reactions or the formation of sulfonamides and amides.
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Imidazole Ring: The imidazole ring possesses a basic nitrogen atom that can be protonated or coordinated to metal centers. It can also participate in hydrogen bonding, which is often crucial for target binding in drug molecules.[2][3]
Spectroscopic and Analytical Data (Predicted)
As experimental spectra are not widely available, the following are predicted characteristics based on the analysis of the molecule's functional groups and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic Protons: Two singlets or doublets in the downfield region (δ 7.5-8.5 ppm). Imidazole Protons: Three distinct signals in the region of δ 7.0-8.0 ppm. Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: δ 165-175 ppm. Aromatic Carbons: Signals between δ 110-150 ppm, with carbons attached to electron-withdrawing groups (F, NO₂, COOH, imidazole) shifted downfield. |
| IR Spectroscopy | O-H stretch (acid): Broad band around 3000 cm⁻¹. C=O stretch (acid): ~1700 cm⁻¹. N-O stretch (nitro): Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹. C-F stretch: ~1250 cm⁻¹. |
| Mass Spectrometry | Molecular Ion: [M-H]⁻ at m/z 250 in negative ion mode; [M+H]⁺ at m/z 252 in positive ion mode. Key Fragments: Loss of H₂O (18 Da), NO₂ (46 Da), and CO₂ (44 Da) are expected fragmentation pathways.[8][9] |
Applications in Research and Drug Discovery
The structural motifs within 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid suggest its utility as a scaffold in several areas of drug discovery:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that can be accessed from versatile building blocks like this one.
-
Antimicrobial Agents: The imidazole ring is a common feature in antifungal and antibacterial compounds.[10]
-
Oncology: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs, and the imidazole moiety is present in various anticancer agents.[11]
The molecule serves as a valuable starting material for creating libraries of compounds for high-throughput screening, leveraging the diverse reactivity of its functional groups.
Safety and Handling
While a detailed toxicological profile is not available, 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid should be handled with the standard precautions for laboratory chemicals.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- Imidazole as a Promising Medicinal Scaffold: Current St
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PubMed.
- pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted deriv
- The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson.
- 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic Acid. (2022). ChemicalBook.
- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
- Acidity of Carboxylic Acids. (n.d.). Harish Chandra PG College Varanasi.
- Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (2013).
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
- The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.).
- CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid. (n.d.). CymitQuimica.
- Halogenated Benzoic Acids (5). (n.d.). MySkinRecipes.
- 4-Fluoro-5-(1H-Imidazol-1-Yl)-2-NitroBenzoic Acid (CAS No...). (n.d.). Alfa Chemistry.
- 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid ... (n.d.). Benchchem.
- BOC Sciences (Page 180). (n.d.). ChemBuyersGuide.com, Inc..
- 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid. (n.d.). CymitQuimica.
- 4-Fluoro-3-nitrobenzoic acid 98 453-71-4. (n.d.). Sigma-Aldrich.
- Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents. (n.d.). Benchchem.
- Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. (n.d.). Benchchem.
- 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. (2012).
- 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid. (n.d.). CymitQuimica.
- Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. (2022). PubMed.
- Process for the preparation of benzoic acid derivatives via a new intermedi
- CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. (n.d.).
- The solubilities of benzoic acid and its nitrated derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid). (n.d.).
- 2-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 280997. (n.d.). PubChem - NIH.
- 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. (n.d.). PubChem.
- 4-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 2737416. (n.d.). PubChem - NIH.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.
- Electronic Supplementary Material (ESI) for RSC Advances. (n.d.).
- 4 - Supporting Inform
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed.
- Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. (n.d.). Benchchem.
- Fragmentation patterns of 4(5)
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). Universität Halle.
- SAFETY D
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Sources
- 1. CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroben… [cymitquimica.com]
- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 3. asianpubs.org [asianpubs.org]
- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 5. 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
![Reaction scheme for the synthesis of 6-Fluoro-7-(1H-imidazol-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](https://i.imgur.com/83p0c2L.png)




